5-Ethylchrysene

Descripción

5-Ethylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with an ethyl group substituted at the 5-position of the chrysene backbone. Its synthesis involves reacting 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene with ethyl magnesium bromide (CH₃CH₂MgBr), followed by dehydration using p-toluenesulfonic acid and dehydrogenation with DDQ in benzene . The compound is isolated as a white solid with a melting point of 87–88°C and a molecular formula of C₂₀H₁₆ (average mass: 256.34 g/mol) . Key spectral data include a mass spectrum peak at m/z 256 (M⁺) and distinct ^1H-NMR signals for the ethyl group (δ 1.58 ppm, t; δ 3.6 ppm, q) .

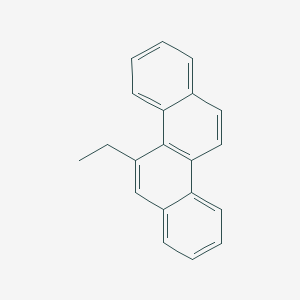

Structure

2D Structure

Propiedades

Número CAS |

54986-62-8 |

|---|---|

Fórmula molecular |

C20H16 |

Peso molecular |

256.3 g/mol |

Nombre IUPAC |

5-ethylchrysene |

InChI |

InChI=1S/C20H16/c1-2-14-13-16-8-4-5-9-17(16)19-12-11-15-7-3-6-10-18(15)20(14)19/h3-13H,2H2,1H3 |

Clave InChI |

ORJZWFYYEFBNFP-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Ethylchrysene can be synthesized through a multi-step process involving the reaction of 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene with ethylmagnesium bromide (CH3CH2MgBr), followed by dehydration catalyzed by p-toluenesulfonic acid and dehydrogenation with DDQ in benzene . Other isomeric ethylchrysenes can be similarly prepared using different starting materials and reaction conditions .

Industrial Production Methods: These methods are scalable for industrial applications, provided the necessary safety and environmental controls are in place .

Análisis De Reacciones Químicas

Photoirradiation-Induced Lipid Peroxidation

Exposure to UVA light (7–21 J/cm²) triggers lipid peroxidation in the presence of methyl linoleate, a model lipid.

Table 2: Lipid Peroxidation Levels Induced by Ethylchrysenes (21 J/cm² UVA)

| Compound | Lipid Peroxidation Level (Relative to Chrysene) |

|---|---|

| Chrysene | 1.0 (baseline) |

| 5-Ethylchrysene | 1.0 |

| 4-Ethylchrysene | 1.0 |

| 1-Ethylchrysene | 0.8 |

| 2-Ethylchrysene | 0.8 |

| 3-Ethylchrysene | 0.6 |

| 6-Ethylchrysene | 0.5 |

-

The ethyl group at the 5-position does not reduce phototoxic activity compared to unsubstituted chrysene .

-

Steric effects at positions 3 and 6 diminish reactivity due to hindered interaction with lipid substrates .

Comparative Reactivity with Other Alkylchrysenes

Reactivity trends highlight the influence of alkyl substituent position:

Key Findings:

-

Ethyl vs. Methyl Substituents :

-

DNA Interactions :

Stability and Reactivity with Oxidizing Agents

Aplicaciones Científicas De Investigación

5-Ethylchrysene has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

Biology: Research on its genotoxic and cytotoxic effects helps understand the impact of PAHs on living organisms.

Medicine: Studies on its potential carcinogenicity contribute to cancer research and the development of therapeutic strategies.

Industry: It is used in the synthesis of other complex organic molecules and materials.

Mecanismo De Acción

The mechanism by which 5-Ethylchrysene exerts its effects involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in DNA damage, lipid peroxidation, and other cellular dysfunctions. The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily those related to oxidative stress and inflammation .

Comparación Con Compuestos Similares

Structural and Molecular Properties

5-Ethylchrysene belongs to a family of alkyl-substituted chrysenes, including methyl- and ethyl-substituted isomers. Table 1 summarizes the molecular properties of this compound and its closest analog, 5-methylchrysene.

Table 1: Molecular Properties of this compound and 5-Methylchrysene

| Compound | Molecular Formula | Average Mass (g/mol) | Substitution Position |

|---|---|---|---|

| Chrysene | C₁₈H₁₂ | 228.29 | Parent compound |

| 5-Methylchrysene | C₁₉H₁₄ | 242.32 | C5 |

| This compound | C₂₀H₁₆ | 256.34 | C5 |

Photoirradiation-Induced Lipid Peroxidation

A critical comparative study evaluated the ability of isomeric ethyl- and methylchrysenes to induce lipid peroxidation under UVA light (21 J/cm²). Methyl linoleate was used as the lipid substrate, and peroxidation levels were quantified via HPLC at 235 nm .

Table 2: Lipid Peroxidation Efficiency of Alkyl-Substituted Chrysenes

| Compound | Relative Lipid Peroxidation Efficiency |

|---|---|

| 4-Methylchrysene | High (Equivalent to chrysene) |

| 5-Methylchrysene | High (Equivalent to chrysene) |

| This compound | High (Equivalent to chrysene) |

| 4-Ethylchrysene | High (Equivalent to chrysene) |

| 1-Ethylchrysene | Moderate |

| 2-Ethylchrysene | Moderate |

| 3-Ethylchrysene | Low |

| 6-Ethylchrysene | Very Low |

Data ranked by peroxidation efficiency: 4-MeChr = 5-MeChr = 5-EtChr = 4-EtChr = Chr > 1-EtChr = 2-EtChr > 3-EtChr > 6-EtChr .

Key Findings:

Positional Influence : Substitution at the C4 or C5 position (e.g., this compound, 4-methylchrysene) retains or slightly enhances lipid peroxidation activity compared to unsubstituted chrysene. In contrast, substitution at C1, C2, C3, or C6 reduces activity significantly .

This suggests that steric or electronic effects dominate over alkyl chain length in these positions .

Mechanistic Insights : Lipid peroxidation is mediated by reactive oxygen species (ROS), as evidenced by the inhibition of peroxidation in the presence of sodium azide (NaN₃), a singlet oxygen and free radical scavenger .

Q & A

Q. How can researchers reconcile discrepancies in this compound’s reported binding affinities to DNA adducts?

- Methodological Answer : Perform competitive binding assays (e.g., fluorescence polarization) with purified DNA fragments. Use molecular docking (AutoDock Vina) to simulate binding modes and compare with X-ray crystallography data. Report ΔG values with error margins from triplicate experiments .

Key Methodological Considerations

- Data Presentation : Tabulate raw and processed data in supplementary materials. Highlight statistical significance (p < 0.05) and effect sizes in main figures .

- Replication : Include positive/negative controls in all assays. Pre-register study protocols on platforms like Open Science Framework to reduce bias .

- Ethical Compliance : Disclose funding sources and conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.